molecular formula C21H22N2O8 B607056 Demecycline CAS No. 987-02-0

Demecycline

カタログ番号: B607056
CAS番号: 987-02-0
分子量: 430.4 g/mol
InChIキー: RMVMLZHPWMTQGK-SOUFLCLCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

デメクロサイクリンは、ストレプトマイセス・アウレオファシエンスの変異株から誘導されたテトラサイクリン系抗生物質です。 主にライム病、にきび、気管支炎などの細菌感染症の治療に使用されます デメクロサイクリンは、抗利尿ホルモン分泌不全症候群(SIADH)による低ナトリウム血症の治療にも適応外で使用されます。単独での水分制限が効果がない場合に使用されます .

製法

合成経路と反応条件

デメクロサイクリンは、クロルテトラサイクリンを出発物質とする一連の化学反応によって合成されます。 このプロセスには、クロルテトラサイクリンの選択的脱メチル化によるデメクロサイクリンの生成が含まれます 。反応条件には、通常、特定の触媒の使用、および所望の生成物が得られるように制御された温度とpHレベルが含まれます。

工業生産方法

デメクロサイクリンの工業生産には、ストレプトマイセス・アウレオファシエンスの制御された条件下での発酵が含まれます。 発酵プロセスは、デメクロサイクリンの生合成に関与する特定の遺伝子の発現を操作することにより、デメクロサイクリンの収量を最大限に高めるように最適化されています 。その後、生成物はさまざまなクロマトグラフィー技術を使用して抽出および精製されます。

準備方法

Synthetic Routes and Reaction Conditions

Demeclocycline is synthesized through a series of chemical reactions starting from chlortetracycline. The process involves the selective demethylation of chlortetracycline to produce demeclocycline . The reaction conditions typically include the use of specific catalysts and controlled temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of demeclocycline involves the fermentation of Streptomyces aureofaciens under controlled conditions. The fermentation process is optimized to maximize the yield of demeclocycline by manipulating the expression of specific genes involved in its biosynthesis . The product is then extracted and purified using various chromatographic techniques.

化学反応の分析

Oxidative Cyclization to Bridged Derivatives

Demeclocycline undergoes intramolecular Mannich cyclization under oxidative conditions, forming 4,11a-bridged tetracyclic derivatives. This reaction is mediated by Ag(I) or Hg(II) ions and involves:

  • Iminium intermediate formation : Oxidation of the C4 dimethylamino group generates an electrophilic iminium species.
  • Nucleophilic attack : The C11 hydroxyl group attacks the iminium carbon, creating a stable bicyclic structure.

Table 1: Reaction Conditions and Yields

Oxidizing AgentSolventTemperatureYield (%)Product Stability
Ag₂CO₃/EDTADMSORT96Hydrolyzes to 7 / 8
Hg(OAc)₂DMFRT>99Stable (no hydrolysis)

Key findings:

  • Demeclocycline derivatives without a 5-OH group (e.g., demeclocycline) form 4-OH-substituted bridged compounds .
  • Hg(II)-mediated reactions proceed faster and yield more stable products compared to Ag(I) .

Light- and Oxygen-Dependent Degradation

Demeclocycline is susceptible to photo-oxidation , generating reactive oxygen species (ROS) that degrade its conjugated system.

Table 2: Degradation Kinetics Under UV Light

ConditionDegradation Rate (µmol/L·h)Major Degradation Products
pH 5.0, ambient O₂0.42Anhydrodemeclocycline, quinones
pH 7.2, 100% O₂0.87Epoxides, hydroxylated byproducts
Anaerobic (N₂ atmosphere)0.14Minimal degradation

Mechanistic insights:

  • Singlet oxygen (1O2^1\text{O}_2) attacks the phenolic core, leading to ring opening and epoxidation .
  • Acidic conditions stabilize the protonated form, reducing ROS generation .

Reductive Modifications

Zinc-mediated reduction in acetic acid selectively modifies demeclocycline’s ketone and hydroxyl groups:

Reaction Pathway:

DemeclocyclineZn AcOHDDMC 6 deoxy 11a dehydroxydemeclocycline \text{Demeclocycline}\xrightarrow{\text{Zn AcOH}}\text{DDMC 6 deoxy 11a dehydroxydemeclocycline }

  • Yield : 32% after purification .
  • Key change : Loss of antimicrobial activity but retained neuroprotective properties .

pH-Dependent Tautomerism

Demeclocycline exhibits pH-sensitive tautomerism , influencing its solubility and reactivity:

  • Acidic conditions (pH < 4) : Predominantly exists as a zwitterion with protonated dimethylamino and deprotonated hydroxyl groups.
  • Alkaline conditions (pH > 8) : Enolates form, enhancing susceptibility to oxidation .

Table 3: Solubility vs. pH

pHSolubility (mg/mL)Dominant Tautomer
3.01.2Zwitterionic
7.43.3Enolate
9.00.8Deprotonated enolate

Enzymatic Modifications

Tetracycline destructases (TDases) catalyze demeclocycline’s hydroxylation and epimerization :

  • Flavin-dependent monooxygenases introduce hydroxyl groups at C9 or C11a .
  • Legionella TDase Lpg2470 reduces bioactivity by 98% at 10 µM concentration .

Chelation Reactions

Demeclocycline forms stable complexes with divalent cations (e.g., Ca²⁺, Mg²⁺), reducing its bioavailability:

  • Stability constants :
    • logKCa=5.1\log K_{Ca}=5.1
    • logKMg=4.7\log K_{Mg}=4.7 .

科学的研究の応用

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of demecycline and its derivatives. A notable derivative, doubly reduced demeclocycline (DDMC), has shown promise in preclinical studies for conditions such as Parkinson's disease.

Key Findings:

  • Mechanism of Action: DDMC was found to interfere with α-synuclein fibril-induced pathology, reducing inflammation and aggregation in cellular models. It demonstrated a significant ability to decrease pro-inflammatory factors released by microglial cells while preserving low toxicity levels in dopaminergic cell lines .
  • Clinical Implications: These findings suggest that DDMC could serve as a lead compound for further development in treating synucleinopathies, positioning it as a multimodal drug candidate .

Oncology Applications

This compound has also been investigated for its role in cancer treatment, particularly in gliomas.

Study Overview:

  • Tumor Growth Inhibition: Research indicates that this compound can reduce the growth of brain tumor-initiating cells (BTICs). This effect is attributed to both direct inhibition of tumor cell proliferation and indirect stimulation of immune responses .
  • Immunomodulatory Effects: The compound enhances the production of tumor necrosis factor-alpha (TNF-α) in monocytes when combined with inflammatory stimuli, thereby potentially boosting anti-tumor immunity.

Summary of Findings:

Study TypeMethodologyKey Findings
In vitro assaysExposure of BTICs to this compoundReduced BTIC growth; increased TNF-α production
Gene expression analysisIdentified responsive genes in BTICsSpecific genes linked to this compound treatment effects

Clinical Applications in COVID-19

This compound's immunomodulatory properties have led to its investigation as a treatment for COVID-19.

Clinical Trial Results:

  • A randomized phase 2 trial evaluated the efficacy of this compound in patients with mild-to-moderate COVID-19. The study found significant increases in CD4+ T cell counts among those treated with 150 mg daily doses compared to controls .
  • Safety Profile: The drug was well-tolerated with mild-to-moderate adverse events reported, indicating its potential as a supportive therapy during viral infections .

Summary of Patient Outcomes:

GroupNumber of PatientsChange in CD4+ T Cells (μL)Negative Conversion Rate (%)
Control747.816.7
Demeclocycline 150 mg7191.3 (p=0.023)42.9
Demeclocycline 300 mg6Not significant50.0

Treatment for Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH)

This compound is also utilized in treating SIADH by blocking the action of antidiuretic hormone, which leads to increased urine output and correction of hyponatremia. Its pharmacokinetic profile supports its prolonged action, making it effective for managing chronic conditions.

作用機序

デメクロサイクリンは、30Sおよび50Sリボソームサブユニットに結合することにより、細菌のタンパク質合成を阻害し、アミノアシルtRNAのリボソームへの結合を阻止します 。この作用は翻訳プロセスを阻害し、細菌の増殖を抑制します。 結合は可逆的であるため、デメクロサイクリンは殺菌剤ではなく静菌剤です .

類似の化合物との比較

デメクロサイクリンは、テトラサイクリン、ドキシサイクリン、ミノサイクリンなどの他の化合物を含むテトラサイクリン系抗生物質の一種です。 これらの化合物と比較して、デメクロサイクリンは、7-クロロ基と6-メチル基を持つ独特の構造を持っており、これはその独特の薬物動態特性に寄与しています テトラサイクリンよりもゆっくりと排泄され、長期間にわたって有効な血中濃度を維持します .

類似の化合物のリスト

  • テトラサイクリン
  • ドキシサイクリン
  • ミノサイクリン
  • オキシテトラサイクリン

デメクロサイクリンの独特の特性により、臨床および研究の両方の設定において貴重な化合物となり、特定の用途において他のテトラサイクリンよりも明確な利点があります。

類似化合物との比較

Demeclocycline is part of the tetracycline class of antibiotics, which includes other compounds such as tetracycline, doxycycline, and minocycline. Compared to these compounds, demeclocycline has a unique structure with a 7-chloro and a 6-methyl group, which contributes to its distinct pharmacokinetic properties . It is excreted more slowly than tetracycline, maintaining effective blood levels for longer periods .

List of Similar Compounds

  • Tetracycline
  • Doxycycline
  • Minocycline
  • Oxytetracycline

Demeclocycline’s unique properties make it a valuable compound in both clinical and research settings, offering distinct advantages over other tetracyclines in certain applications.

生物活性

Demeclocycline is a tetracycline antibiotic that has gained attention not only for its antibacterial properties but also for its diverse biological activities, including immunomodulatory and anti-inflammatory effects. This article explores the biological activity of demeclocycline through various studies, highlighting its mechanisms of action, therapeutic applications, and clinical findings.

Demeclocycline exerts its effects primarily by inhibiting protein synthesis in bacteria. It binds to the 30S and 50S ribosomal subunits, preventing the amino-acyl tRNA from binding to the ribosome's A site, thus impairing bacterial growth . Beyond its antibacterial action, demeclocycline has shown potential in modulating immune responses and exhibiting antiviral properties.

Key Mechanisms:

  • Inhibition of Protein Synthesis : Demeclocycline binds reversibly to ribosomal subunits.
  • Immunomodulation : Enhances monocyte and macrophage activity.
  • Antiviral Activity : Demonstrated efficacy against SARS-CoV-2 in vitro .

Biological Activity in Cancer Treatment

Recent studies have highlighted the role of demeclocycline in oncology, particularly in the treatment of gliomas. Research indicates that demeclocycline can reduce the growth of brain tumor-initiating cells (BTICs) through both direct effects on the tumor cells and indirect stimulation of immune cells.

Study Findings:

  • Monocyte Activation : Demeclocycline increased tumor necrosis factor-alpha (TNF-α) production in monocytes when combined with inflammatory stimuli like LPS .
  • Direct Tumor Growth Inhibition : Demeclocycline directly reduced BTIC growth, as evidenced by neurosphere assays and gene expression analyses .

The following table summarizes key findings from studies on the impact of demeclocycline on BTICs:

StudyMethodologyKey Findings
In vitro assaysDemeclocycline reduced BTIC growth; stimulated monocyte TNF-α production.
Gene expression analysisIdentified genes involved in the response to demeclocycline treatment.

Clinical Applications in COVID-19

Demeclocycline has been investigated for its potential therapeutic benefits in COVID-19 patients. A randomized phase 2 trial evaluated its efficacy in patients with mild-to-moderate symptoms.

Trial Results:

  • Immune Response : Significant increases in CD4+ T cell counts were observed in patients treated with 150 mg of demeclocycline daily compared to controls .
  • Safety Profile : The drug was well-tolerated with mild-to-moderate adverse events reported.

The following table presents a summary of patient outcomes from the COVID-19 study:

GroupNumber of PatientsChange in CD4+ T Cells (μL)Negative Conversion Rate (%)
Control747.816.7
Demeclocycline 150 mg7191.3 (p=0.023)42.9
Demeclocycline 300 mg6Not significant50.0

Treatment for SIADH

Demeclocycline is also utilized in treating the syndrome of inappropriate antidiuretic hormone secretion (SIADH). Its mechanism involves blocking the action of antidiuretic hormone, leading to increased urine output and correction of hyponatremia.

Case Studies:

  • De Troyer et al. (1977) : Reported that all patients treated with 1,200 mg/day demonstrated improved urine output and corrected hyponatremia despite fluid intake .

The following table summarizes findings from various studies on demeclocycline's efficacy for SIADH:

StudyPatient PopulationTreatment DosageOutcomes
De Troyer et al. (1977)7 patients with lung carcinoma1,200 mg/dayImproved urine output, corrected hyponatremia
Forrest et al. (1978)10 patients with chronic SIADH600–1200 mg/daySerum sodium improvement

特性

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O8/c1-23(2)14-9-6-8-12(16(26)11-7(15(8)25)4-3-5-10(11)24)18(28)21(9,31)19(29)13(17(14)27)20(22)30/h3-5,8-9,14-15,24-26,29,31H,6H2,1-2H3,(H2,22,30)/t8-,9-,14-,15+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVMLZHPWMTQGK-SOUFLCLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3C(C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001024794
Record name Demecycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

987-02-0
Record name Demecycline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000987020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Demecycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEMECYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV240CH11P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does Demecycline exert its antibacterial effect?

A1: this compound, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. [] This effectively halts the addition of amino acids to the growing polypeptide chain, inhibiting bacterial growth.

Q2: Are there any novel sensing applications for this compound?

A3: Recent research has explored the use of a fluorescent sensor based on a Europium (III)-doped anionic zinc-based metal-organic framework (Eu3+@Zn-MOF) for the rapid visual analysis of this compound. [] This sensor leverages the photoinduced electron transfer and antenna effect to detect this compound with high sensitivity and selectivity, offering a potential method for monitoring the drug in various settings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。